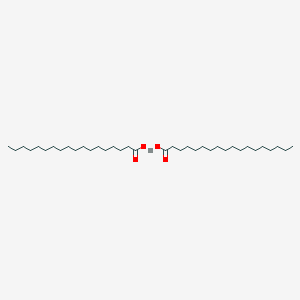
Glycarsamide sodium
説明
Glycarsamide sodium, also known as sodium N-glycylglycinate, is a white crystalline compound that has been used in scientific research for its various applications. This compound has gained attention due to its unique properties and potential uses in the field of chemistry and biochemistry.
科学的研究の応用
Glycarsamide Glycarsamide sodium has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a reagent in the synthesis of peptides, and in the preparation of glycosylamines. It has also been used as a building block in the synthesis of glycopeptides and glycolipids. Glycarsamide Glycarsamide sodium has been used as a catalyst in the synthesis of various organic compounds, including cyclic carbonates and lactones.
作用機序
Glycarsamide Glycarsamide sodium acts as a nucleophile in many reactions due to the presence of the glycine moiety. It can also act as a chiral auxiliary due to the chirality of the glycine molecule. The compound has been shown to undergo various reactions, including nucleophilic substitution, Michael addition, and aldol condensation. The mechanism of action of glycarsamide Glycarsamide sodium is complex and depends on the specific reaction it is involved in.
生化学的および生理学的効果
Glycarsamide Glycarsamide sodium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have some antimicrobial activity against certain bacteria and fungi.
実験室実験の利点と制限
Glycarsamide Glycarsamide sodium has several advantages for use in laboratory experiments. It is a cost-effective compound that is readily available. It is also easy to synthesize and has a low toxicity profile. However, it has some limitations, including its limited solubility in organic solvents and its lack of reactivity towards certain functional groups.
将来の方向性
There are several future directions for research on glycarsamide Glycarsamide sodium. One potential area of research is the development of new synthetic methodologies using glycarsamide Glycarsamide sodium as a catalyst or chiral auxiliary. Another potential area of research is the investigation of its antimicrobial properties and potential use as an antimicrobial agent. Glycarsamide Glycarsamide sodium could also be studied for its potential use in drug delivery systems or as a building block for the synthesis of new materials.
Conclusion:
In conclusion, glycarsamide Glycarsamide sodium is a versatile compound that has many potential applications in scientific research. Its unique properties make it an attractive compound for use in various reactions and synthetic methodologies. While there is still much to be learned about this compound, its potential uses in chemistry, biochemistry, and materials science make it an exciting area of research for the future.
合成法
Glycarsamide Glycarsamide sodium can be synthesized by the reaction of glycine with glyoxal in the presence of Glycarsamide sodium hydroxide. The reaction results in the formation of a white crystalline powder that is soluble in water. The synthesis of glycarsamide Glycarsamide sodium is a simple and cost-effective process, which makes it an attractive compound for research purposes.
特性
IUPAC Name |
sodium;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO5.Na/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGOFPKOVIKDPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9AsNNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998134 | |
| Record name | Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycarsamide sodium | |
CAS RN |
140-45-4, 7681-83-6 | |
| Record name | Sodium N-glycolylarsanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-(glycolloylamino)phenylarsonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(glycolloylamino)phenylarsonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCARSAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4037B8RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)




